molecular formula C18H19NO2 B5966773 N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B5966773
M. Wt: 281.3 g/mol
InChI Key: LIELEGDUYOKVFE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is an organic compound with a complex structure that includes a benzofuran ring, a carboxamide group, and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and carboxamides with different substituents. Examples include:

  • N-(2,3-dimethylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide
  • N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-5-carboxamide

Uniqueness

N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-11-5-4-6-16(13(11)3)19-18(20)14-7-8-17-15(10-14)9-12(2)21-17/h4-8,10,12H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIELEGDUYOKVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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